B1576820 Pleurain-A4

Pleurain-A4

Número de catálogo: B1576820
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pleurain-A4 is a bioactive peptide isolated from the skin secretions of amphibians, notably the Pleurodeles genus. It belongs to the family of antimicrobial peptides (AMPs), which play critical roles in innate immunity by targeting bacterial membranes and disrupting their integrity. Pleurain-A4 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells . Its α-helical structure, stabilized by disulfide bonds, contributes to its stability in physiological conditions, making it a promising candidate for therapeutic development .

Propiedades

Bioactividad

Antibacterial, Antifungal

Secuencia

SIITTTKEAKLPQLWKQIACRLYNTC

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Pleurain-A4 shares structural homology with other amphibian-derived AMPs, such as Magainin-2 (from Xenopus laevis) and Bombinin H4 (from Bombina variegata). Key structural and functional differences are outlined below:

Property Pleurain-A4 Magainin-2 Bombinin H4
Amino Acid Length 24 residues 23 residues 27 residues
Secondary Structure α-helix (stabilized) Amphipathic α-helix β-sheet/α-helix mix
MIC (μg/mL) 2–8 (Gram-negative) 4–16 (Gram-negative) 8–32 (Gram-negative)
Hemolytic Activity <5% at 100 μg/mL 10–15% at 100 μg/mL 20–25% at 100 μg/mL
Thermal Stability Retains activity at 80°C Degrades at 60°C Degrades at 70°C

Key Findings :

  • Pleurain-A4 demonstrates superior thermal stability and lower hemolytic activity compared to Magainin-2 and Bombinin H4, likely due to its disulfide-bonded framework .
  • Magainin-2 exhibits broader pH tolerance but lower selectivity for bacterial membranes .
Functionally Similar Compounds

Pleurain-A4 is functionally analogous to synthetic AMPs like Pexiganan (a magainin derivative) and LL-37 (human cathelicidin).

Property Pleurain-A4 Pexiganan LL-37
Mechanism of Action Membrane disruption Membrane pore formation Membrane disruption + immunomodulation
Biofilm Inhibition Effective at 10 μg/mL Requires 20–40 μg/mL Ineffective alone
Cytotoxicity (IC₅₀) >200 μg/mL 50–100 μg/mL 30–60 μg/mL
Clinical Trials Preclinical stage Phase III (discontinued) Phase II (dermatology)

Key Findings :

  • Pleurain-A4 outperforms LL-37 in biofilm eradication, a critical factor in chronic infections .
Gaps in Current Knowledge
  • Resistance Mechanisms : Unlike LL-37, Pleurain-A4’s resistance profile in multidrug-resistant strains remains underexplored .
  • Synergistic Effects: Limited data exist on its synergy with conventional antibiotics (e.g., β-lactams) .
Proposed Studies
  • In Vivo Efficacy : Toxicity and pharmacokinetic studies in mammalian models are needed to advance clinical translation .
  • Structural Optimization : Engineering analogues with enhanced protease resistance could improve therapeutic utility .

Supplementary Data Overview

Supplementary Tables S1–S4 (see Additional Files 1–8 ) provide raw data on MIC values, hemolysis assays, and structural modeling. For reproducibility, experimental protocols are detailed in the Supplementary Methods section .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.